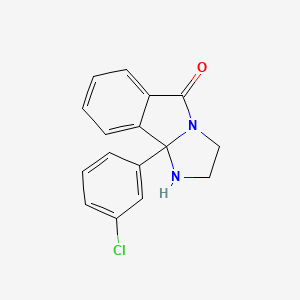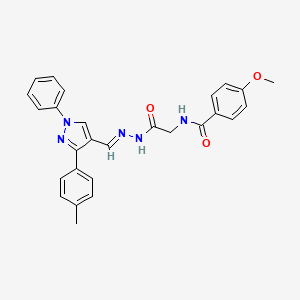![molecular formula C21H22O3S2 B15074650 4-(Benzenesulfonyl)-4-[3-(phenylsulfanyl)propyl]cyclohex-2-en-1-one CAS No. 81842-35-5](/img/structure/B15074650.png)
4-(Benzenesulfonyl)-4-[3-(phenylsulfanyl)propyl]cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(phenylsulfanyl)propyl]-4-(phenylsulfonyl)-2-cyclohexen-1-one is an organic compound with the molecular formula C21H22O3S2. This compound is characterized by the presence of both phenylsulfanyl and phenylsulfonyl groups attached to a cyclohexenone ring. It is a unique compound that has garnered interest in various fields of scientific research due to its distinctive chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(phenylsulfanyl)propyl]-4-(phenylsulfonyl)-2-cyclohexen-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclohexenone Core: The cyclohexenone core can be synthesized through an aldol condensation reaction between cyclohexanone and an appropriate aldehyde.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a phenylthiol reagent.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction using a phenylsulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(phenylsulfanyl)propyl]-4-(phenylsulfonyl)-2-cyclohexen-1-one undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form a hydroxyl group.
Substitution: The phenylsulfanyl and phenylsulfonyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[3-(phenylsulfanyl)propyl]-4-(phenylsulfonyl)-2-cyclohexen-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[3-(phenylsulfanyl)propyl]-4-(phenylsulfonyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets. The phenylsulfanyl and phenylsulfonyl groups can interact with various enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methyl-4-(phenylsulfonyl)-2-cyclohexen-1-one
- 4-(1,7-dimethyl-6-octenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one
- 4-(3-methyl-2-butenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one
Uniqueness
4-[3-(phenylsulfanyl)propyl]-4-(phenylsulfonyl)-2-cyclohexen-1-one is unique due to the presence of both phenylsulfanyl and phenylsulfonyl groups, which impart distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
81842-35-5 |
|---|---|
Molekularformel |
C21H22O3S2 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
4-(benzenesulfonyl)-4-(3-phenylsulfanylpropyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C21H22O3S2/c22-18-12-15-21(16-13-18,26(23,24)20-10-5-2-6-11-20)14-7-17-25-19-8-3-1-4-9-19/h1-6,8-12,15H,7,13-14,16-17H2 |
InChI-Schlüssel |
VKOOPADQSMWDIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C=CC1=O)(CCCSC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


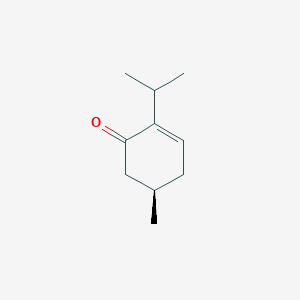
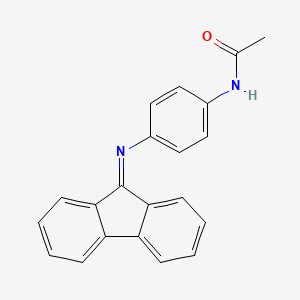
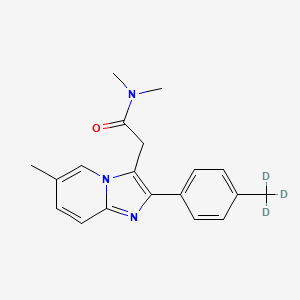
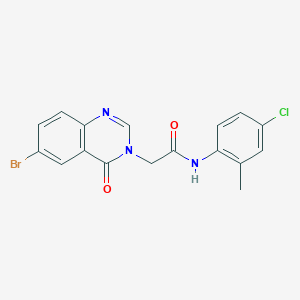
![3-Phenylimidazo[1,5-a]pyrazin-1-ol](/img/structure/B15074614.png)
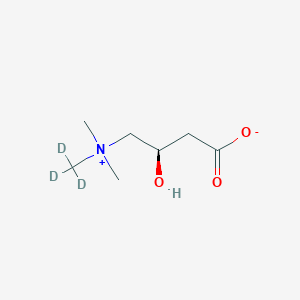
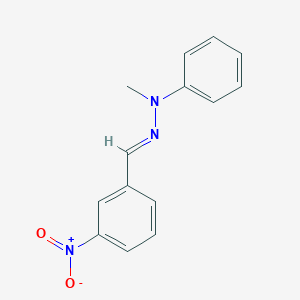

![Glycine, N-[N-[N-[(phenylmethoxy)carbonyl]glycyl]glycyl]-, methyl ester](/img/structure/B15074623.png)
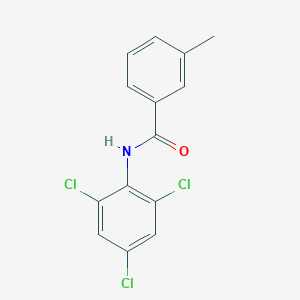
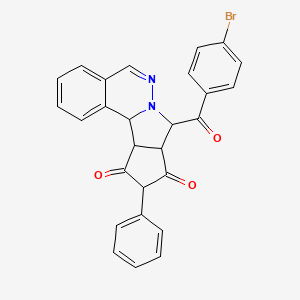
![P,'-[Methylenebis(oxy)]ditoluene](/img/structure/B15074634.png)
